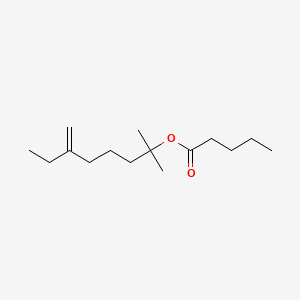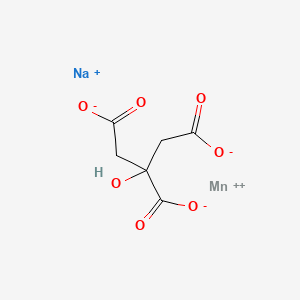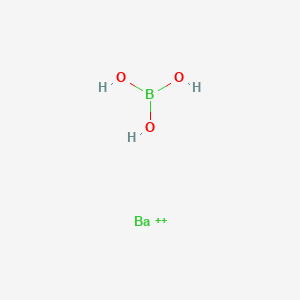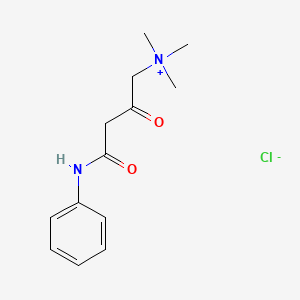![molecular formula C11H25N3O B12665544 N,N-bis[3-(dimethylamino)propyl]formamide CAS No. 80459-59-2](/img/structure/B12665544.png)
N,N-bis[3-(dimethylamino)propyl]formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-bis[3-(dimethylamino)propyl]formamide is an organic compound with the molecular formula C6H14N2O and a molecular weight of 130.1882 g/mol . It is also known by other names such as dimethylaminopropyl formamide and N,N-dimethyl-N’-formylpropylenediamine . This compound is characterized by its formamide group attached to a propyl chain with dimethylamino substituents.
Vorbereitungsmethoden
N,N-bis[3-(dimethylamino)propyl]formamide can be synthesized through the reaction of dimethylamine with acrylamide, followed by a thermal decomposition under basic conditions . This reaction initially forms dimethylaminopropylamide, which then undergoes a thermal decomposition to yield the desired product. Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound through optimized reaction conditions and purification techniques.
Analyse Chemischer Reaktionen
N,N-bis[3-(dimethylamino)propyl]formamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amides or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
N,N-bis[3-(dimethylamino)propyl]formamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N,N-bis[3-(dimethylamino)propyl]formamide involves its interaction with molecular targets through its formamide and dimethylamino groups. These functional groups enable the compound to participate in hydrogen bonding, nucleophilic attacks, and other interactions with biological molecules and chemical reagents . The pathways involved in its mechanism of action include the formation of intermediates that facilitate the desired chemical transformations.
Vergleich Mit ähnlichen Verbindungen
N,N-bis[3-(dimethylamino)propyl]formamide can be compared with other similar compounds such as:
N,N-bis[3-(dimethylamino)propyl]-N’,N’-dimethylpropane-1,3-diamine: This compound has a similar structure but with additional dimethylamino groups, making it more reactive in certain chemical reactions.
N,N-dimethyl-N’-formylpropylenediamine: This compound is structurally similar but lacks the additional dimethylamino groups, resulting in different reactivity and applications.
This compound stands out due to its unique combination of formamide and dimethylamino groups, which confer specific reactivity and versatility in various chemical and biological applications .
Eigenschaften
CAS-Nummer |
80459-59-2 |
|---|---|
Molekularformel |
C11H25N3O |
Molekulargewicht |
215.34 g/mol |
IUPAC-Name |
N,N-bis[3-(dimethylamino)propyl]formamide |
InChI |
InChI=1S/C11H25N3O/c1-12(2)7-5-9-14(11-15)10-6-8-13(3)4/h11H,5-10H2,1-4H3 |
InChI-Schlüssel |
CAAWLEUNKIZZLS-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCN(CCCN(C)C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















